PROPYL 4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZOATE
Overview
Description
PROPYL 4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a propyl group, a methyl-phenyl-oxazole moiety, and a benzoate ester.
Preparation Methods
The synthesis of PROPYL 4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZOATE typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cycloisomerization of α,β-acetylenic oximes or via intramolecular cyclization of propargylamines to form the oxazole core.
Introduction of the propyl group: This step involves the alkylation of the oxazole ring with a propyl halide under basic conditions.
Amidation and esterification: The final steps involve the amidation of the oxazole ring with 4-aminobenzoic acid, followed by esterification with propyl alcohol to form the benzoate ester.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
PROPYL 4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole N-oxides, while reduction can produce various reduced oxazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of PROPYL 4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes . For example, oxazole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, the compound may interact with other molecular targets, such as kinases or ion channels, to exert its biological effects .
Comparison with Similar Compounds
PROPYL 4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZOATE can be compared with other similar compounds, such as:
Methyl 3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoate: This compound has a similar oxazole core but differs in the ester and propyl group substitutions.
4-(3-Bromopropyl)-5-methyl-2-phenyl-1,3-oxazole: This compound features a bromopropyl group instead of a propyl group, which can lead to different reactivity and biological activities.
2-Methyl-5-phenyl-1,3-oxazole: This simpler oxazole derivative lacks the benzoate ester and amido groups, making it less complex but still biologically active.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
Properties
IUPAC Name |
propyl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-13-26-21(25)16-9-11-17(12-10-16)22-20(24)18-14(2)27-23-19(18)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCUGSZWHARNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.